
1,2-双(4-溴苯基)乙烯
描述
“1,2-Bis(4-bromophenyl)ethene” is a chemical compound with the molecular formula C14H8Br2. It has an average mass of 336.021 Da and a monoisotopic mass of 333.899261 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2-biphenylethane-based single-molecule diodes has been described, where unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes were used as key intermediates . Another study reported the synthesis of (E)-1,2-diphenylethene-based conjugated nanoporous polymers via Suzuki–Miyaura polymerizations .Physical And Chemical Properties Analysis
“1,2-Bis(4-bromophenyl)ethene” has a density of 1.7±0.1 g/cm3, a boiling point of 383.6±27.0 °C at 760 mmHg, and a flash point of 217.2±23.0 °C. It has a molar refractivity of 74.2±0.4 cm3 and a polarizability of 29.4±0.5 10-24 cm3 .科学研究应用
Single-Molecule Diodes
1,2-Bis(4-bromophenyl)ethene has been used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives, synthesized using 1,2-bis(4-bromophenyl)ethanes as key intermediates . This application is significant in the field of nanoscale electronic devices .
Synthesis of Functionalized Poly(imides)
This compound can interact with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation . This process yields a number of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
Cell Imaging
The compound has been used in the preparation of nanoparticles (NPs) with aggregation-induced emission (AIE) properties . These NPs could be used as an agent for cell imaging because green fluorescence was observed .
Singlet Oxygen Generation
The aforementioned NPs have a strong ability to generate singlet oxygen . This property is useful in various scientific applications, including photodynamic therapy, a treatment method used in oncology .
Fluorescence in Aqueous Solutions
The NPs retain high fluorescence in aqueous solutions . This property is beneficial in various fields, including biological imaging and environmental science .
Synthesis of Other Chemical Compounds
1,2-Bis(4-bromophenyl)ethene is also used as a precursor in the synthesis of other chemical compounds . Its bromine atoms can be replaced by other groups through nucleophilic substitution reactions, leading to a wide range of products .
安全和危害
作用机制
Target of Action
The primary target of 1,2-Bis(4-bromophenyl)ethene is HeLa cells . HeLa cells are a type of human cell line that is widely used in scientific research. They are known for their robustness and adaptability, which makes them a common model system for studying cellular processes and drug responses.
Mode of Action
1,2-Bis(4-bromophenyl)ethene, also referred to as TPE-Br, has been found to generate singlet oxygen efficiently in vitro . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as proteins and lipids, leading to cell death. The generation of singlet oxygen by TPE-Br is indicated by strong green fluorescence .
Pharmacokinetics
Its ability to generate singlet oxygen in vitro suggests that it may have bioavailability at the cellular level .
Result of Action
In vitro cytotoxicity assays have demonstrated that 1,2-Bis(4-bromophenyl)ethene can effectively kill HeLa cells . The half-maximal inhibitory concentration (IC50) is as low as 12 μg mL−1 , indicating a potent cytotoxic effect.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethene can be influenced by various environmental factors. For instance, the generation of singlet oxygen by TPE-Br is observed in vitro , suggesting that the compound’s action may be influenced by the cellular environment.
属性
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)ethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




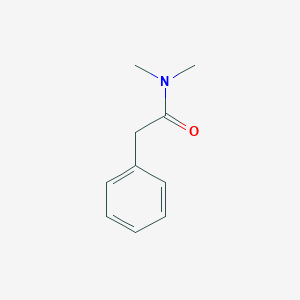
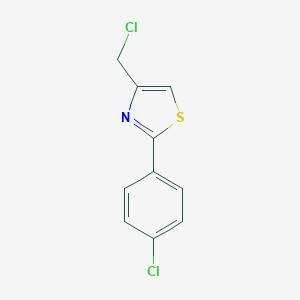


![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
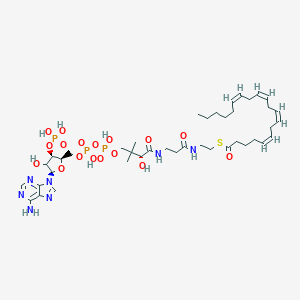
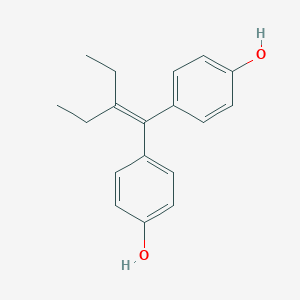

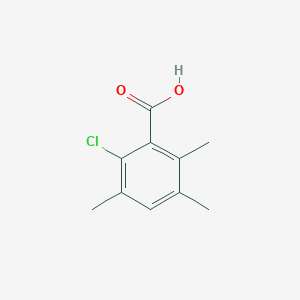
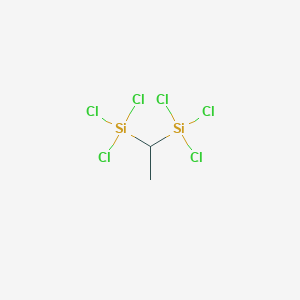
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)

